
2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClFN4O3 and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: The compound and its analogs have been synthesized through various chemical synthesis techniques, including click chemistry, to yield compounds with potential for further biological applications. One notable approach involves the synthesis of related compounds using fluorophenoxy and piperazine as core components, characterized using spectroscopic methods such as IR, NMR, and MS, alongside thermal stability analyses through TGA and DSC techniques (Govindhan et al., 2017).
Biological Activity and Potential Therapeutic Applications
Antimicrobial and Antifungal Properties
Compounds structurally similar to 2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride have been evaluated for antimicrobial and antifungal activities. For instance, new analogs of azole class antifungals containing a piperazine nucleus demonstrated promising results against microbial and fungal pathogens (Mermer et al., 2018).
Anticancer Activity
Some derivatives have been studied for their potential anticancer activities. For example, novel 3(2H)-pyridazinone derivatives, including those with a 2-fluorophenylpiperazine moiety, were synthesized and evaluated for cytotoxic effects in liver and colon cancer cell lines, showing promise for further investigation in cancer therapy (Özdemir et al., 2019).
Antimalarial Agents
Research into aryl piperazine and pyrrolidine derivatives, including those with structural similarities to the compound , has shown that specific modifications can lead to compounds with significant antiplasmodial activity, providing insights into the development of new antimalarial agents (Mendoza et al., 2011).
Antioxidant Properties
The antioxidant capabilities of compounds containing piperazin-1-yl moieties, indicative of structural relations to 2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride, have been evaluated, suggesting potential applications in mitigating oxidative stress-related conditions (Malík et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-5-3-15(20)4-6-16;/h3-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMHIJQLEOAPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

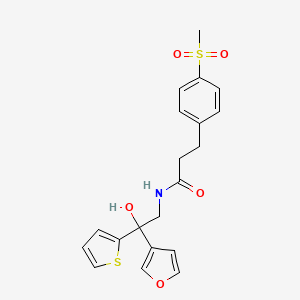
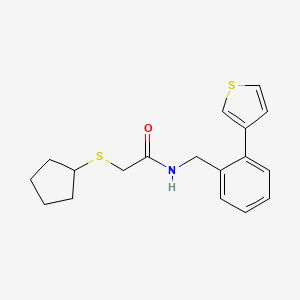

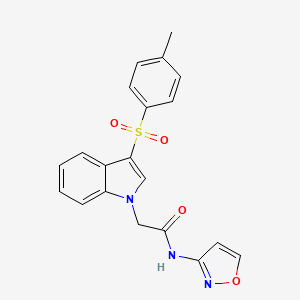
![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)
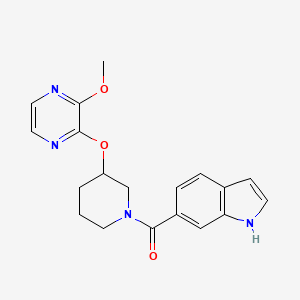


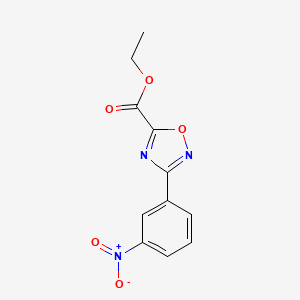
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2945550.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)